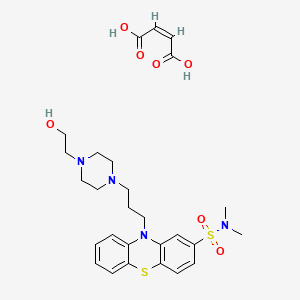

Thioproperazin-Difumarat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

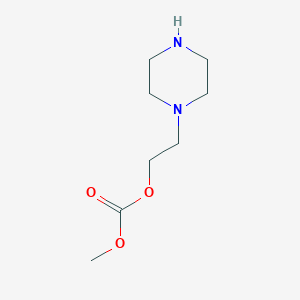

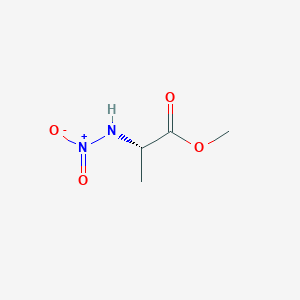

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines elements of butenedioic acid, piperazine, and phenothiazine, making it a versatile molecule in both research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, and cellular responses. Its piperazine and phenothiazine components are particularly interesting for their potential pharmacological effects.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

In industry, (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.

Wirkmechanismus

Target of Action

Thioproperazine Difumarate, a potent neuroleptic with antipsychotic properties, primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4) and serotonergic receptors (5-HT1 and 5-HT2) . These receptors play a crucial role in regulating mood, behavior, and cognition, and their dysregulation is associated with various psychiatric disorders .

Mode of Action

Thioproperazine Difumarate acts as an antagonist on its primary targets . It blocks the dopaminergic receptors, which can have different antipsychotic properties on productive and unproductive symptoms . It also blocks serotonergic receptors, leading to anxiolytic, antidepressive, and antiaggressive properties . This compound has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects .

Biochemical Pathways

Its antagonistic action on dopaminergic and serotonergic receptors suggests that it may influence thedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, sleep, and cognition .

Result of Action

The antagonistic action of Thioproperazine Difumarate on dopaminergic and serotonergic receptors results in a variety of molecular and cellular effects. These include the regulation of mood, behavior, and cognition, which can help manage symptoms of psychiatric disorders such as schizophrenia and manic syndromes .

Safety and Hazards

Thioproperazine Difumarate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers There are several papers relevant to Thioproperazine Difumarate. For instance, one paper discusses the therapeutic value of Thioproperazine and the importance of the associated neurological disturbances . Another paper discusses some pharmacological properties of Thioproperazine .

Biochemische Analyse

Biochemical Properties

Thioproperazine Difumarate is a potent neuroleptic with antipsychotic properties . It has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects . It is virtually without antiserotonin and hypotensive action and has no antihistaminic property .

Cellular Effects

Thioproperazine Difumarate is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics . It may also be used to treat manic syndromes .

Molecular Mechanism

The molecular mechanism of Thioproperazine Difumarate is associated with its antipsychotic properties. It exerts its effects at the molecular level through a marked cataleptic and antiapomorphine activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by its reaction with phenothiazine and butenedioic acid derivatives. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product with high purity. Industrial methods also focus on sustainability and reducing environmental impact by recycling solvents and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core structure and have similar pharmacological properties.

Piperazine Derivatives: Compounds such as hydroxyzine and cetirizine contain the piperazine ring and are used in various therapeutic applications.

Butenedioic Acid Derivatives: Compounds like maleic acid and fumaric acid are structurally related and have applications in polymer chemistry and pharmaceuticals.

Uniqueness

What sets (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide apart is its combination of these three distinct chemical moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUVRTGSAKNTRG-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)